molecular formula C11H16N2O2S B1335558 N-piperidin-4-ylbenzenesulfonamide CAS No. 203663-15-4

N-piperidin-4-ylbenzenesulfonamide

Cat. No.: B1335558
CAS No.: 203663-15-4
M. Wt: 240.32 g/mol
InChI Key: GQWDFANHJGRRSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-piperidin-4-ylbenzenesulfonamide typically involves the reaction of piperidine with benzenesulfonyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

C6H5SO2Cl+C5H10NHC6H5SO2NHC5H10+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_5\text{H}_{10}\text{NH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHC}_5\text{H}_{10} + \text{HCl} C6​H5​SO2​Cl+C5​H10​NH→C6​H5​SO2​NHC5​H10​+HCl

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-piperidin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-piperidin-4-ylbenzenesulfonamide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its piperidine ring enhances its binding affinity and selectivity towards certain enzymes, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-piperidin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWDFANHJGRRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406508
Record name N-piperidin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203663-15-4
Record name N-piperidin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(piperidin-4-yl)benzenesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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